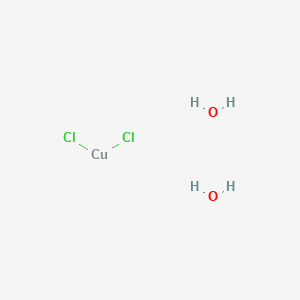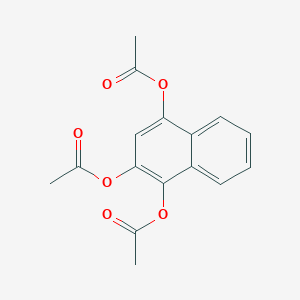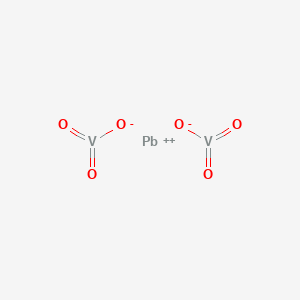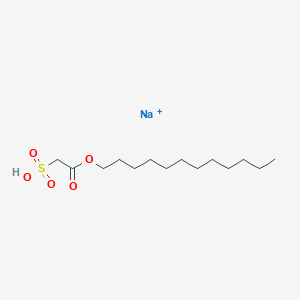
反式-3-己烯乙酸酯
描述
trans-3-Hexenyl acetate: is an organic compound with the molecular formula C8H14O2 . It is a colorless liquid known for its pleasant, fruity aroma, often described as green, banana-like, or pear-like. This compound is widely used in the flavor and fragrance industry due to its appealing scent. It is also found naturally in various plants and contributes to the characteristic smell of freshly cut grass .
科学研究应用
trans-3-Hexenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: It serves as a volatile organic compound (VOC) in plant signaling studies, helping to understand plant defense mechanisms.
Medicine: Research explores its potential antimicrobial and antioxidant properties.
Industry: Widely used in the flavor and fragrance industry to impart fruity and green notes to products .
作用机制
Target of Action
Trans-3-Hexenyl acetate is a major constituent of the volatile oil Fagopyrum Cymosum . It is widely used as a flavor and fragrance agent due to its sharp, fruity, green, banana, and pear aroma . It has been found to have antimicrobial and antioxidant properties .
Mode of Action
It is known that its antimicrobial and antioxidant properties are likely due to its interaction with microbial cells and free radicals, respectively .
Biochemical Pathways
Trans-3-Hexenyl acetate is involved in the lipoxygenase pathway, which is responsible for the production of volatile compounds in plants . The reactions are initiated by the formation of the primary ozonides, followed by the reactions of biradicals with H2O or NO .
Result of Action
The result of the action of trans-3-Hexenyl acetate is largely dependent on its environment. In the context of its use as a flavor and fragrance agent, it imparts a fruity, green aroma to various products . In terms of its antimicrobial and antioxidant properties, it can inhibit the growth of certain microbes and neutralize harmful free radicals .
Action Environment
The action, efficacy, and stability of trans-3-Hexenyl acetate can be influenced by various environmental factors. For instance, its volatility and therefore its aroma can be affected by temperature and humidity. Its antimicrobial and antioxidant activities can also be influenced by the presence of other compounds and the pH of the environment .
生化分析
Biochemical Properties
trans-3-Hexenyl acetate is involved in several biochemical reactions, particularly in plants. It is synthesized from trans-3-Hexen-1-ol through the action of alcohol acyltransferases. This compound interacts with various enzymes and proteins, including those involved in the biosynthesis of volatile organic compounds (VOCs). The interactions of trans-3-Hexenyl acetate with these biomolecules are crucial for its role in plant defense mechanisms and signaling pathways .
Cellular Effects
trans-3-Hexenyl acetate influences various cellular processes, particularly in plant cells. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, trans-3-Hexenyl acetate can induce the expression of defense-related genes in response to herbivore attack. It also plays a role in modulating the production of secondary metabolites, which are essential for plant defense .
Molecular Mechanism
The molecular mechanism of trans-3-Hexenyl acetate involves its binding interactions with specific olfactory receptors in insects, such as SfruOR23 in Spodoptera frugiperda. This binding triggers a cascade of signaling events that lead to changes in gene expression and enzyme activity. Additionally, trans-3-Hexenyl acetate can inhibit or activate certain enzymes, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trans-3-Hexenyl acetate can change over time. The compound’s stability and degradation are influenced by factors such as light and temperature. Long-term studies have shown that trans-3-Hexenyl acetate can have sustained effects on cellular function, including prolonged activation of defense responses in plants .
Dosage Effects in Animal Models
The effects of trans-3-Hexenyl acetate vary with different dosages in animal models. At low doses, it can act as a signaling molecule, while at higher doses, it may exhibit toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes more pronounced at certain concentrations .
Metabolic Pathways
trans-3-Hexenyl acetate is involved in the metabolic pathways related to the biosynthesis of VOCs. It is synthesized from trans-3-Hexen-1-ol through the action of alcohol acyltransferases. This compound can also influence metabolic flux and metabolite levels, particularly in pathways related to plant defense and stress responses .
Transport and Distribution
Within cells and tissues, trans-3-Hexenyl acetate is transported and distributed through specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target tissues. The compound’s distribution can affect its activity and function, particularly in response to environmental stimuli .
Subcellular Localization
trans-3-Hexenyl acetate is localized in specific subcellular compartments, such as the cytoplasm and organelles involved in VOC biosynthesis. Targeting signals and post-translational modifications play a role in directing the compound to these compartments. The subcellular localization of trans-3-Hexenyl acetate is crucial for its activity and function in cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: trans-3-Hexenyl acetate can be synthesized through the esterification of trans-3-Hexen-1-ol with acetic acid or acetic anhydride. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve a high yield of the ester .
Industrial Production Methods: In industrial settings, trans-3-Hexenyl acetate is produced on a larger scale using similar esterification methods. The process involves the continuous feeding of trans-3-Hexen-1-ol and acetic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain the desired purity .
化学反应分析
Types of Reactions: trans-3-Hexenyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to trans-3-Hexen-1-ol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: trans-3-Hexenal or trans-3-Hexenoic acid.
Reduction: trans-3-Hexen-1-ol.
Substitution: Various substituted esters or alcohols depending on the nucleophile used.
相似化合物的比较
- **trans-2
cis-3-Hexenyl acetate: Similar in structure but differs in the configuration around the double bond, leading to different olfactory properties.
属性
IUPAC Name |
hex-3-enyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFVOOAXDOBMCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047234 | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-82-3 | |
| Record name | 3-Hexenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hexen-1-ol, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hex-3-enyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-3-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.423 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of trans-3-Hexenyl acetate in the context of the provided research?
A1: The research primarily focuses on comparing the volatile compounds present in organic and conventionally grown passion fruit pulp [, ]. While the study identifies trans-3-Hexenyl acetate as a volatile compound contributing to the aroma of the conventional passion fruit pulp [], it doesn't delve into its specific interactions, mechanisms, or other properties.
Q2: Does the research elaborate on the concentration or sensory threshold of trans-3-Hexenyl acetate in passion fruit?
A2: Unfortunately, while the study lists trans-3-Hexenyl acetate as one of the main aroma contributors in conventionally grown passion fruit, it doesn't provide specific data on its concentration or sensory threshold in either type of fruit []. Further research would be needed to quantify its presence and understand its contribution to the overall aroma profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(2-Oxonaphthalen-1-ylidene)methylamino]urea](/img/structure/B154664.png)
![N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B154665.png)






